![molecular formula C8H8N2O B2547993 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile CAS No. 1935492-67-3](/img/structure/B2547993.png)
2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile
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Description
2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and transplant rejection.
Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity . For instance, new aryl oxazoles were prepared and assessed for their antimicrobial potential .
Anticancer Activity
Oxazole derivatives have been shown to have anticancer properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like anticancer .
Antitubercular Activity
Oxazole derivatives have been found to exhibit antitubercular activity .
Anti-Inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity .
Antidiabetic Activity
Oxazole derivatives have been found to exhibit antidiabetic activity .
Antiobesity Activity
Oxazole derivatives have been found to exhibit antiobesity activity .
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity .
Synthesis of New Chemical Entities
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives .
properties
IUPAC Name |
2-(2-cyclopropyl-1,3-oxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-3-7-5-10-8(11-7)6-1-2-6/h5-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMINXWGUHXFEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile |
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